6-(2,5-Difluorophenoxy)hexan-2-one
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Overview
Description
6-(2,5-Difluorophenoxy)hexan-2-one is an organic compound characterized by the presence of a hexanone backbone substituted with a difluorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,5-Difluorophenoxy)hexan-2-one typically involves the reaction of 2,5-difluorophenol with 6-bromohexan-2-one under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the phenoxide ion, generated in situ from 2,5-difluorophenol and a base, attacks the electrophilic carbon in 6-bromohexan-2-one, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(2,5-Difluorophenoxy)hexan-2-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The difluorophenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
Oxidation: Formation of carboxylic acids or esters.
Reduction: Formation of secondary alcohols.
Substitution: Formation of nitro or sulfonated derivatives.
Scientific Research Applications
6-(2,5-Difluorophenoxy)hexan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(2,5-Difluorophenoxy)hexan-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The difluorophenoxy group can enhance the compound’s binding affinity and specificity for its molecular targets, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(2,4-Difluorophenoxy)hexan-2-one
- 6-(3,5-Difluorophenoxy)hexan-2-one
- 6-(2,5-Dichlorophenoxy)hexan-2-one
Uniqueness
6-(2,5-Difluorophenoxy)hexan-2-one is unique due to the specific positioning of the fluorine atoms on the phenoxy ring, which can influence its chemical reactivity and biological activity. The presence of fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic and industrial applications.
Properties
IUPAC Name |
6-(2,5-difluorophenoxy)hexan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2O2/c1-9(15)4-2-3-7-16-12-8-10(13)5-6-11(12)14/h5-6,8H,2-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIGYVXPTFEFQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCOC1=C(C=CC(=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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